1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one
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Overview
Description
1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one is an organic compound with a unique structure that includes a brominated butyl group attached to a phenyl ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one typically involves the bromination of a precursor compound. One common method is the reaction of 4-(4-bromobutyl)benzene with ethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the precursor benzene derivative is treated with bromine or a brominating agent in the presence of a solvent. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Various substituted phenyl ethanones.
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Scientific Research Applications
1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The phenyl and ethanone groups contribute to the compound’s overall chemical properties, affecting its binding affinity and activity .
Comparison with Similar Compounds
2-Bromo-1-(4-ethylphenyl)ethan-1-one: Similar structure but with an ethyl group instead of a butyl group.
1-(4-Bromophenyl)ethan-1-one: Lacks the butyl group, making it less complex.
1-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-one: Contains a hydroxyl group, adding different reactivity.
Uniqueness: 1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one is unique due to its specific brominated butyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
74072-45-0 |
---|---|
Molecular Formula |
C12H15BrO |
Molecular Weight |
255.15 g/mol |
IUPAC Name |
1-[4-(4-bromobutan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H15BrO/c1-9(7-8-13)11-3-5-12(6-4-11)10(2)14/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
TVXKYGLFYZOMSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCBr)C1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
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